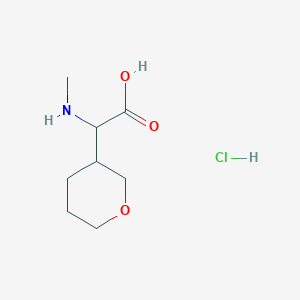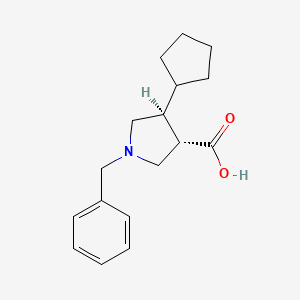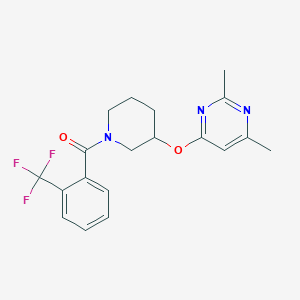
(4-((3,4-Dimethylphenyl)amino)-6-methylquinolin-2-yl)(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a quinoline ring (a type of heterocyclic aromatic ring), a pyrrolidine ring (a type of cyclic amine), and an aromatic ring with two methyl groups attached .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the amino group might be able to participate in reactions with acids or electrophiles, while the methyl groups could potentially be involved in reactions with strong oxidizing agents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino group and the nonpolar methyl groups could affect its solubility in different solvents .Applications De Recherche Scientifique
Indole Derivatives in Antiviral Research
Indole derivatives have shown significant promise in antiviral research. They have been found to inhibit the replication of various RNA and DNA viruses. For instance, certain indole derivatives have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus . This suggests potential applications of the compound in the development of new antiviral agents.
Quinoline Derivatives as Antimalarial Agents
Quinoline motifs are central to several antimalarial drugs such as chloroquine and quinine . The quinoline ring system’s ability to intercalate with the DNA of the malaria parasite is a key mechanism of action. Research into functionalized quinoline derivatives continues to be a rich field for the development of novel antimalarial therapies.
Pyrrolidine Ring in CNS Disorders
The pyrrolidine ring is a common feature in compounds targeting central nervous system (CNS) disorders. It has been incorporated into molecules with target selectivity for conditions such as Alzheimer’s disease and schizophrenia . The versatility of the pyrrolidine scaffold allows for the exploration of a wide range of biological activities.
Methanone Compounds in Antimicrobial Applications
Methanone derivatives have been synthesized and tested for their antimicrobial properties. Some bisbenzofuran-2-yl-methanone derivatives, for example, have shown activity against various microorganisms, suggesting that methanone compounds could be valuable in the search for new antimicrobial agents .
Indole Derivatives in Anti-inflammatory Research
Indole derivatives have also been explored for their anti-inflammatory properties. They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new derivatives with anti-inflammatory activities .
Quinoline Derivatives in Cancer Therapy
Quinoline derivatives have been identified as potential anticancer agents. Some derivatives have been used in drugs like topotecan and camptothecin, which are used in chemotherapy treatments . The quinoline ring’s ability to intercalate with DNA makes it a valuable pharmacophore in cancer research.
Pyrrolidine Derivatives in Antidiabetic Research
Pyrrolidine derivatives have been investigated for their potential in treating diabetes. The introduction of the pyrrolidine ring into molecules has led to compounds with significant antidiabetic activity .
Methanone Compounds as Antioxidants
Methanone derivatives have shown antioxidant properties, which are important in protecting cells from oxidative stress. This activity is crucial in the prevention of diseases associated with oxidative damage .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[4-(3,4-dimethylanilino)-6-methylquinolin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-15-6-9-20-19(12-15)21(24-18-8-7-16(2)17(3)13-18)14-22(25-20)23(27)26-10-4-5-11-26/h6-9,12-14H,4-5,10-11H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIMFKOWIVZXLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)C)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3,4-Dimethylphenyl)amino)-6-methylquinolin-2-yl)(pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Thiophen-2-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2855423.png)
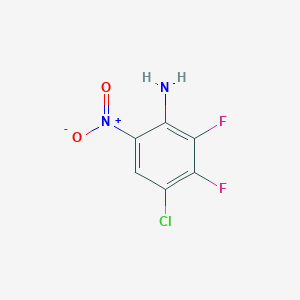
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2855425.png)
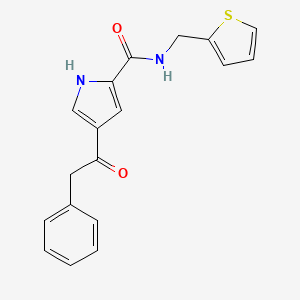
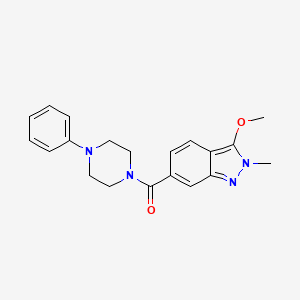
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2855430.png)
![(benzo[3,4-d]1,3-dioxolan-5-ylamino)-N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)formamide](/img/structure/B2855431.png)
![methyl 3-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2855432.png)
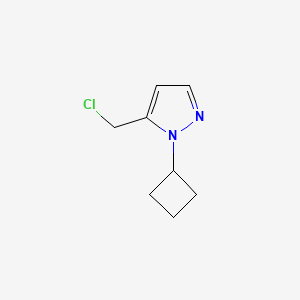
![N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2855438.png)

